tert-Butyl 3-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate
Description
tert-Butyl 3-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) group at the 1-position of the piperidine ring. At the 3-position, a methyleneoxy linker connects the piperidine to a 6-ethoxypyrimidin-4-yl moiety. This structure combines a rigid heterocyclic core (piperidine) with a substituted pyrimidine ring, making it a versatile intermediate in medicinal chemistry and drug discovery. The ethoxy group on the pyrimidine ring enhances lipophilicity and may influence binding interactions with biological targets .
Properties
IUPAC Name |
tert-butyl 3-[(6-ethoxypyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4/c1-5-22-14-9-15(19-12-18-14)23-11-13-7-6-8-20(10-13)16(21)24-17(2,3)4/h9,12-13H,5-8,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNAECMYSTUDCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=N1)OCC2CCCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 3-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl ester group. The ethoxypyrimidinyl group is then attached via an ether linkage. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Chemical Reactions Analysis
tert-Butyl 3-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.
Scientific Research Applications
Synthetic Pathways
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the tert-butyl ester group, and finally attaching the ethoxypyrimidinyl group via an ether linkage. Common reagents include sodium hydride and solvents like dimethylformamide (DMF) to facilitate the reactions.
Medicinal Chemistry
One of the primary applications of tert-butyl 3-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate is as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders. Research indicates that compounds with similar structures can interact with neurotransmitter systems, potentially leading to new treatments for conditions such as depression and anxiety.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of more complex molecules, including natural products and polymers. The ability to modify its functional groups enhances its utility in creating derivatives with tailored properties.
Biological Studies
In biological research, this compound is used to investigate interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for drug design and development.
Antimicrobial Activity
Research has shown that derivatives of piperidine exhibit notable antimicrobial properties. A study on related compounds demonstrated significant inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for these compounds typically range from 0.5 to 16 µg/mL, indicating strong potential for development as antimicrobial agents.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 0.5 | M. tuberculosis |
| Compound B | 2 | M. tuberculosis resistant strain |
Cytotoxicity and Selectivity
In vitro studies assessing cytotoxic effects on human cell lines indicate that while this compound exhibits antimicrobial properties, it maintains selectivity towards bacterial cells over human cells, minimizing potential side effects.
Structure-Activity Relationship (SAR)
The biological activity of piperidine derivatives is closely tied to their structural characteristics. Modifications at specific positions on the piperidine or pyrimidine rings can enhance or diminish activity. Increasing the basicity of substituents has been linked to improved antimicrobial efficacy.
Case Studies
A recent case study evaluated related piperidine compounds for treating infections caused by drug-resistant bacterial strains. Findings suggested that compounds similar to this compound could serve as templates for new therapeutic agents against resistant pathogens.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The ethoxypyrimidinyl group can bind to enzyme active sites, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to the modulation of biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs vary in substituents, heterocyclic systems, and ring sizes. Key comparisons are outlined below:
Pyrimidine Substituent Modifications
tert-Butyl 2-(((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate (CAS 1353947-06-4)
- Structure : Incorporates a methylthio (-SMe) group at the 2-position of the pyrimidine.
- Molecular Formula : C₁₈H₂₉N₃O₄S; MW : 383.51 .
tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS 1289386-94-2)
Heterocyclic Core Variations
(R)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate (CAS 1354014-71-3)
- Structure : Replaces the piperidine (6-membered) ring with pyrrolidine (5-membered).
- Molecular Formula : C₁₅H₂₃N₃O₄; MW : 309.36 .
tert-Butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS 1065484-40-3)
Functional Group Additions
tert-Butyl 3-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate (CAS 1353989-88-4)
Analytical Data
- HPLC Retention Times : Analogs in (e.g., 6f, 6g) show variable retention times due to substituent polarity. For example, trifluoromethyl groups (6g) increase hydrophobicity, leading to longer retention compared to ethoxy .
- Spectroscopy : ¹H-NMR and ESI-MS data () confirm structural integrity, with shifts corresponding to substituent electronic effects .
Biological Activity
tert-Butyl 3-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate, with the CAS number 1353954-07-0, is a compound of interest due to its potential biological activity. This article reviews its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Molecular Formula : CHNO
Molecular Weight : 337.41 g/mol
Structure : The compound features a piperidine ring substituted with a pyrimidine derivative, which is significant for its biological interactions.
Synthesis
The synthesis of this compound involves the reaction of piperidine derivatives with ethoxypyrimidine moieties. The detailed synthetic pathway includes key intermediates that enhance the overall yield and purity of the final product.
Antimicrobial Activity
Research indicates that derivatives of piperidine, including this compound, exhibit notable antimicrobial properties. A study on related compounds demonstrated significant inhibitory effects against various bacterial strains, particularly Mycobacterium tuberculosis (M. tuberculosis). The minimum inhibitory concentrations (MICs) for these compounds were typically in the range of 0.5 to 16 µg/mL, showing strong potential for development as antimicrobial agents .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 0.5 | M. tuberculosis |
| Compound B | 2 | M. tuberculosis resistant strain |
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of this compound on various human cell lines. Results indicate that while it exhibits antimicrobial properties, it also maintains a degree of selectivity towards bacterial cells over human cells, minimizing potential side effects .
Structure-Activity Relationship (SAR)
The biological activity of piperidine derivatives is closely tied to their structural characteristics. Modifications at specific positions on the piperidine or pyrimidine rings can enhance or diminish activity. For instance, increasing the basicity of substituents has been linked to improved antimicrobial efficacy .
Case Studies
A recent case study evaluated the efficacy of related piperidine compounds in treating infections caused by drug-resistant strains of bacteria. The findings suggested that compounds similar to this compound could serve as templates for new therapeutic agents against resistant pathogens .
Q & A
Q. What are the key synthetic routes for preparing tert-butyl 3-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate?
The compound is synthesized via multi-step organic reactions. A typical route involves:
Functionalization of the piperidine ring : Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group using tert-butyl chloroformate in dichloromethane with a base like triethylamine .
Coupling of the pyrimidine moiety : Reaction of the Boc-protected piperidine with 6-ethoxypyrimidin-4-ol under Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) to introduce the ether linkage .
Purification : Column chromatography or recrystallization from solvents like ethyl acetate/hexane yields the final product.
Critical parameters : Reaction temperatures (room temperature for Boc protection; 0–5°C for coupling), solvent choice (dichloromethane, acetonitrile), and catalyst optimization (DMAP for coupling efficiency) .
Q. How is the compound characterized, and what analytical methods are essential?
Key characterization techniques include:
- NMR spectroscopy : H and C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons), pyrimidine ring protons (δ 6.5–8.5 ppm), and piperidine backbone .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 308.38 (CHNO) .
- HPLC : Purity assessment (>95% by reverse-phase HPLC with UV detection at 254 nm) .
Advanced methods : X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) for stereochemical confirmation .
Advanced Research Questions
Q. What reaction optimization strategies address low yields in pyrimidine coupling steps?
Low yields often arise from steric hindrance at the piperidine’s 3-position. Solutions include:
- Catalyst screening : Use of DMAP or DIPEA to enhance nucleophilicity of the hydroxyl group on pyrimidine .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature control : Gradual warming from 0°C to room temperature prevents side reactions .
Case study : A 15% yield improvement was achieved by replacing THF with DMF in analogous piperidine-pyrimidine couplings .
Q. How does structural modification of the ethoxy group impact biological activity?
Structure-activity relationship (SAR) studies suggest:
- Ethoxy vs. methoxy : Ethoxy’s larger size enhances lipophilicity, improving membrane permeability in in vitro assays .
- Electron-withdrawing groups : Substitution with Cl or CF at the pyrimidine 6-position increases binding affinity to kinase targets (e.g., IC reduced from 120 nM to 45 nM) .
Experimental design : Parallel synthesis of derivatives with varied substituents followed by enzymatic assays (e.g., fluorescence polarization) .
Q. How can contradictory solubility data be resolved for this compound?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from:
- Polymorphism : Recrystallization conditions (e.g., fast vs. slow cooling) affect crystalline forms. Use powder X-ray diffraction (PXRD) to identify polymorphs .
- pH-dependent solubility : Protonation of the piperidine nitrogen (pKa ~8.5) increases solubility in acidic buffers (e.g., 0.1 M HCl) .
Methodology : Equilibrium solubility assays under controlled pH and temperature, validated by HPLC quantification .
Q. What safety protocols are critical for handling this compound?
- Hazards : Limited GHS classification, but potential irritant (dust inhalation). Use PPE: nitrile gloves, lab coat, and safety goggles .
- Storage : -20°C under nitrogen to prevent Boc group degradation .
- Waste disposal : Incineration or hydrolysis in basic conditions (e.g., NaOH/ethanol) to break the ester linkage .
Q. How is the compound used in target identification studies?
- Photoaffinity labeling : Introduce a photoreactive group (e.g., benzophenone) at the piperidine’s methyl position for covalent binding studies .
- SPR biosensing : Immobilize the compound on a CM5 chip to measure binding kinetics with proteins (e.g., KD determination) .
Data interpretation : Competitive binding assays with known inhibitors validate specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
